Lysine(crotonyl)-OH, often referred to as lysine crotonylation (Kcr), is a recently discovered post-translational modification (PTM) characterized by the addition of a crotonyl group (CH3CH=CHCO) to the ε-amino group of lysine residues within proteins. [, , , , , ] This modification is analogous to lysine acetylation, but with a crotonyl group replacing the acetyl group. Kcr has been observed in both histone and non-histone proteins across various organisms. [, , , , ] Kcr is emerging as a critical player in diverse biological processes, including gene regulation, DNA damage response, metabolism, and cellular differentiation. [, , , , , ]
Lysine(crotonyl)-OH, also known as lysine crotonylation, is a significant post-translational modification involving the addition of a crotonyl group to the lysine residue of proteins. This modification is structurally distinct from other lysine modifications, such as acetylation and methylation, and has been shown to play crucial roles in various biological processes, particularly in gene regulation and chromatin dynamics. The crotonyl group is a four-carbon unsaturated fatty acid, which imparts unique properties to the modified lysine residue.
Lysine(crotonyl)-OH is derived from lysine through enzymatic processes mediated by specific enzymes known as crotonyltransferases. These enzymes facilitate the transfer of the crotonyl group from crotonyl-CoA to the ε-amino group of lysine residues in proteins. This modification has been observed in both histone and non-histone proteins across various organisms, including plants and mammals, indicating its widespread biological relevance .
Lysine(crotonyl)-OH falls under the category of acylation modifications, which are characterized by the attachment of acyl groups to amino acid residues in proteins. It is classified as a type of lysine acylation alongside other modifications like acetylation and propionylation. The classification can be further refined into enzymatic "writers" (crotonyltransferases), "erasers" (de-crotonylases), and "readers" (proteins that recognize and bind to crotonylated lysines) that collectively regulate this modification .
The synthesis of lysine(crotonyl)-OH typically involves chemical synthesis techniques, often utilizing solid-phase peptide synthesis methods. The most common approach includes:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to achieve optimal yields of the modified product. Analytical techniques such as mass spectrometry are employed to confirm successful modification and characterize the synthesized compound.
Lysine(crotonyl)-OH retains the basic structure of lysine but features a crotonyl group attached to its side chain. The molecular formula can be represented as CHNO, where the crotonyl moiety contributes significantly to its physical and chemical properties.
Lysine(crotonyl)-OH participates in various biochemical reactions primarily through its role as a substrate for enzymatic modifications. Key reactions include:
These reactions are critical for regulating protein function and are influenced by cellular conditions such as metabolic state and environmental factors. Enzymes involved exhibit specificity for certain substrates, affecting their biological activity and interactions .
The mechanism by which lysine(crotonyl)-OH exerts its effects involves several steps:
Studies have shown that this modification is enriched at active gene promoters and enhancers, suggesting its role as an epigenetic mark that facilitates transcriptional activation .
Relevant data indicate that lysine(crotonyl)-OH exhibits unique reactivity profiles compared to other acylated lysines due to its unsaturated nature .
Lysine(crotonyl)-OH has significant implications in various fields:
ε-N-Crotonyl-lysine (Lys(crotonyl)-OH) is a post-translationally modified amino acid characterized by the addition of a crotonyl group (−CH₃−CH=CH−C=O) to the ε-amino group of lysine. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol [5]. The crotonyl moiety features a planar, four-carbon spacer with a conjugated trans-C=C double bond (C₂-C₃) and a carbonyl group (C₁=O). This configuration creates a rigid, hydrophobic structure distinct from linear acyl chains like acetyl or butyryl groups [1] [6]. Crystallographic studies confirm that the crotonyl group adopts an s-trans conformation when integrated into proteins, optimizing its engagement with aromatic reader domains [2]. The compound appears as a white crystalline powder with a melting point of 240–242°C and exhibits an optical rotation of [α]D²⁰ = 2 ± 2° (C=2 in water) [5].
Lysine crotonylation (Kcr) belongs to a broader family of lysine acylations, which vary in chain length, saturation, and charge. Key differentiators include:
Table 1: Comparative Properties of Major Lysine Acylations
Modification | Chain Length | Bond Type | Charge Impact | Reader Domains |
---|---|---|---|---|
Crotonyl (Kcr) | 4C | C=C double bond | Neutral | YEATS, DPF |
Acetyl (Kac) | 2C | Single | Neutral | Bromodomains |
Butyryl (Kbu) | 4C | Single | Neutral | Weak affinity for YEATS |
Succinyl (Ksucc) | 5C | Terminal carboxylate | Negative | Low-specificity binders |
Biochemically, Kcr often localizes to active promoters and enhancers, correlating with transcriptional activation more robustly than Kac [2] [7].
The crotonyl group’s C=C π-bond confers unique thermodynamic stability and conformational constraints:
Table 2: Biophysical Impacts of Crotonylation vs. Acetylation
Property | Crotonyl-Lysine | Acetyl-Lysine | Experimental Method |
---|---|---|---|
Binding Affinity (Kd) | 4.6 μM (H3K9cr) | 16.6 μM (H3K9ac) | Isothermal titration calorimetry [2] |
RMSD Increase | +40–60% | Baseline | Molecular dynamics [10] |
Hydrophobic Surface | Extended planar region | Compact, flexible | X-ray crystallography [2] |
Kcr’s biochemical function hinges on two interconnected mechanisms:
In non-histone contexts, Kcr’s hydrophobicity regulates protein-protein interactions. For example, crotonylated YWHAE undergoes conformational changes that weaken its affinity for PPM1B, releasing this phosphatase to activate autophagy during leucine deprivation [10].
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